

Application Notes and Protocols for the Spectroscopic Identification of Isoscopoletin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscopoletin (6-hydroxy-7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plant species. As an isomer of the more extensively studied scopoletin, **isoscopoletin** has garnered interest for its diverse biological activities, including cytotoxic and anti-inflammatory effects.[1] Accurate identification and characterization of **isoscopoletin** are crucial for quality control in herbal medicine, phytochemical research, and as a starting point for drug discovery and development.

These application notes provide a comprehensive guide to the spectroscopic techniques used for the identification and characterization of **isoscopoletin**. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are outlined.

Spectroscopic Data for Isoscopoletin Identification

The following tables summarize the key spectroscopic data for the identification of **isoscopoletin**.

Table 1: UV-Visible Spectroscopic Data



Solvent	λmax (nm)	Reference
Methanol	227, 296, 338	[2]
Methanol + NaOH	390	[3]

Note: The addition of a base like NaOH to a methanolic solution of **isoscopoletin** causes a bathochromic shift (a shift to a longer wavelength), which is a characteristic feature of phenolic coumarins.[2]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic

Data

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Functional Group	Wavenumber (cm⁻¹)	Reference
O-H (hydroxyl)	~3396	[4]
C=O (lactone carbonyl)	~1713	[4]
C=C (alkene)	~1611	[4]
C=C (aromatic)	~1565, 1514	[4]
C-O-C (ether)	Not specified	
Disubstituted benzene ring	~861	[2]

Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-3	6.23	d	9.2	[2][5]
H-4	7.88	d	9.2	[2][5]
H-5	7.14	S	-	[2]
H-8	6.79	S	-	[2]
7-OCH₃	3.93	S	-	[2]



Table 4: 13C NMR Spectroscopic Data

Carbon	Chemical Shift (δ, ppm)	Reference
C-2	161.26	[6]
C-3	107.53	[6]
C-4	143.23	[6]
C-4a	111.51	[6]
C-5	113.47	[6]
C-6	144.01	[6]
C-7	149.71	[6]
C-8	103.22	[6]
C-8a	150.32	[6]
7-OCH₃	56.44	[6]

Table 5: Mass Spectrometry Data

Technique	" [M+H]+ (m/z)	Key Fragment Ions (m/z)	Reference
ESI-MS/MS	193.0495	178, 165, 133	
GC-MS (EI)	192 (M+)	178, 149, 164, 69, 51	

Fragmentation Pattern: The fragmentation of **isoscopoletin** in MS/MS typically involves the loss of a methyl group (-CH₃), followed by the loss of carbon monoxide (-CO).

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **isoscopoletin**.

Protocol 1: UV-Vis Spectroscopy



Objective: To determine the absorption maxima of **isoscopoletin** and observe the characteristic bathochromic shift.

Materials:

- Isoscopoletin standard
- Methanol (spectroscopic grade)
- 2M Sodium hydroxide (NaOH) solution
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a stock solution of **isoscopoletin** in methanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 μg/mL) in methanol.
- Blank Measurement: Fill a quartz cuvette with methanol and use it as a blank to zero the spectrophotometer.
- Spectrum Acquisition: Record the UV-Vis spectrum of the dilute isoscopoletin solution from 200 to 400 nm.
- Bathochromic Shift: Add 2-4 drops of 2M NaOH to the cuvette containing the isoscopoletin solution, mix gently, and immediately record the UV-Vis spectrum again over the same range.[2]
- Data Analysis: Identify the absorption maxima (λmax) from both spectra and note the shift observed after the addition of NaOH.

Protocol 2: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of **isoscopoletin**.

Materials:



- Isoscopoletin standard (dry)
- Potassium bromide (KBr, IR grade, dry)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **isoscopoletin** (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum from 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: NMR Spectroscopy

Objective: To elucidate the chemical structure of **isoscopoletin** using ¹H and ¹³C NMR.

Materials:

Isoscopoletin standard



- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve 5-10 mg of isoscopoletin in approximately 0.5-0.7 mL of CDCl₃ in an NMR tube.
- Spectrometer Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Spectrum Acquisition:
 - Acquire the ¹H NMR spectrum using standard parameters.
 - Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
- ¹³C NMR Spectrum Acquisition:
 - Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
 - Determine the chemical shifts of the carbon signals.
- Data Analysis: Correlate the ¹H and ¹³C NMR data with the structure of **isoscopoletin**.

Protocol 4: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of isoscopoletin.

Materials:

Isoscopoletin standard



- Methanol or other suitable solvent (LC-MS grade)
- LC-MS/MS or GC-MS system

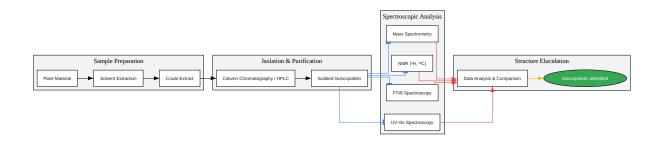
Procedure (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of **isoscopoletin** in methanol (e.g., 1 μg/mL).
- LC-MS/MS Analysis:
 - Inject the sample into the LC-MS/MS system.
 - Use a suitable mobile phase and column for chromatographic separation.
 - Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
 - Perform MS/MS analysis on the precursor ion (m/z 193) to obtain the fragmentation pattern.
- Data Analysis: Determine the accurate mass of the molecular ion and identify the major fragment ions.

Visualizations

Experimental Workflow for Isoscopoletin Identification



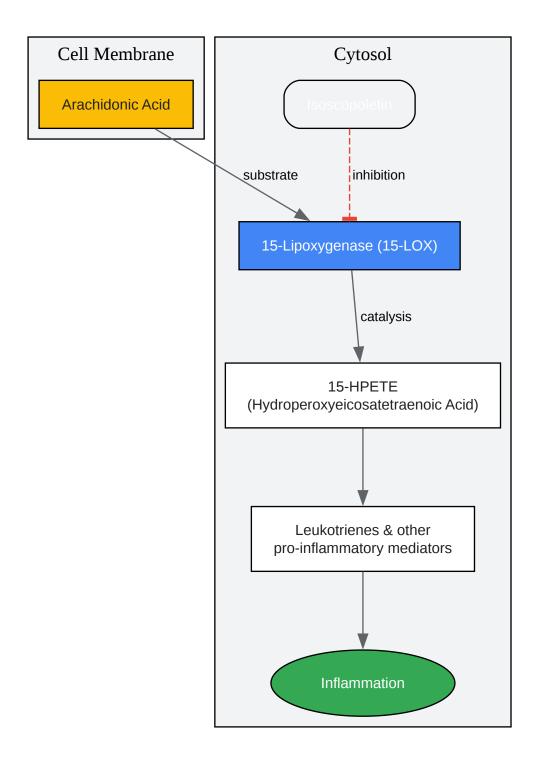


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Caption: Experimental workflow for the isolation and spectroscopic identification of **isoscopoletin**.

Signaling Pathway: Inhibition of 15-Lipoxygenase by Isoscopoletin





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Caption: **Isoscopoletin** inhibits the 15-lipoxygenase pathway, reducing pro-inflammatory mediators.



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